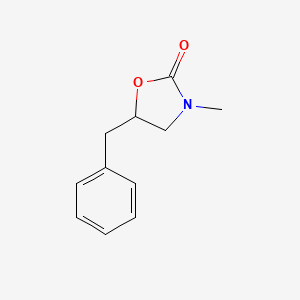

3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

62825-79-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-benzyl-3-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-12-8-10(14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

UZJQTLVIRDTJTM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(OC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Applications of 3 Methyl 5 Phenylmethyl 2 Oxazolidinone in Asymmetric Synthesis

Chiral Induction Mechanisms and Stereochemical Directivity

The stereodirecting power of N-acylated oxazolidinone auxiliaries, including those with a benzyl (B1604629) substituent, stems from their ability to enforce a specific conformation upon enolate formation. When an N-acyl derivative is deprotonated with a strong base, a metal enolate is formed. uwindsor.ca The metal cation (e.g., Li⁺, Na⁺, B³⁺) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar enolate structure. uwindsor.cawilliams.edu

The substituent on the chiral auxiliary, in this case, the phenylmethyl (benzyl) group at the 5-position, projects from the ring and sterically shields one face of the enolate. uwindsor.ca Consequently, an incoming electrophile is forced to approach from the less hindered, opposite face. williams.edu This predictable facial bias is the cornerstone of the high diastereoselectivity observed in reactions involving these auxiliaries. The minimization of dipole-dipole interactions between the enolate and the auxiliary's carbonyl group further stabilizes the transition state leading to the major product. youtube.com

Diastereoselective Carbon-Carbon Bond Forming Reactions

N-acylated oxazolidinones are extensively used to control stereochemistry in crucial carbon-carbon bond-forming reactions, such as aldol (B89426) additions and alkylations. These methods are foundational in the synthesis of complex molecules like natural products and pharmaceuticals, where precise control of stereocenters is essential. wikipedia.orgrsc.org

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, simultaneously creating two new stereocenters. wikipedia.org Oxazolidinone auxiliaries provide excellent stereocontrol in these transformations. consensus.appresearchgate.net The reaction proceeds by adding the enolate of an N-acyl oxazolidinone to an aldehyde. wikipedia.org The geometry of the enolate and the conformation of the subsequent transition state dictate the stereochemical outcome of the product. acs.org

The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate precursor. For N-acyl oxazolidinone auxiliaries, deprotonation with bulky lithium amide bases like lithium diisopropylamide (LDA) or sodium bases like sodium hexamethyldisilazide (NaHMDS) reliably and selectively generates the (Z)-enolate. wikipedia.orguwindsor.ca

Alternatively, "soft" enolization using Lewis acids such as dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) also strongly favors the formation of the (Z)-boron enolate. wikipedia.orgyoutube.com This (Z)-enolate reacts with an aldehyde via a highly organized, chair-like six-membered Zimmerman-Traxler transition state. youtube.com In this transition state, the substituents of both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to the formation of the syn-aldol adduct with high diastereoselectivity. youtube.comacs.org

The asymmetric aldol reaction using N-acyl oxazolidinone auxiliaries is applicable to a wide range of aldehyde substrates, including aliphatic and aromatic aldehydes, with consistently high levels of diastereoselectivity. The bulky benzyl group of the auxiliary effectively directs the reaction, often leading to diastereomeric ratios exceeding 99:1 for the desired syn-adduct. scielo.org.mx

Below is a representative summary of the diastereoselectivity achieved in the boron-mediated aldol reaction between the (Z)-enolate of an N-propionyl oxazolidinone and various aldehydes.

Data is representative of typical results for Evans-type auxiliaries.

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable and highly diastereoselective method for preparing α-substituted carboxylic acid derivatives. rsc.orguwo.ca The reaction involves the formation of a (Z)-enolate, typically with a strong base like LDA or NaHMDS, followed by the introduction of an electrophile. uwindsor.cawilliams.edu

The reaction is effective with a variety of reactive electrophiles, particularly activated ones such as allylic and benzylic halides. wikipedia.orgwilliams.edu The rigid, chelated (Z)-enolate intermediate ensures that the alkylating agent approaches from the face opposite the stereodirecting benzyl group, resulting in excellent diastereoselectivity. uwindsor.cawilliams.edu While less reactive electrophiles like simple alkyl halides can also be used, they may require the more nucleophilic sodium enolates or more reactive leaving groups on the electrophile to achieve high yields and selectivity. uwo.cascribd.com The use of zirconium enolates has even enabled the use of sterically demanding tertiary alkyl halides. nih.gov

The following table illustrates the high diastereoselectivity achieved in the alkylation of an N-propionyl oxazolidinone enolate with different electrophiles.

Data is representative of typical results for Evans-type auxiliaries. williams.edu

Asymmetric Alkylation Reactions

Stereochemical Influence of Auxiliary Substituents

The stereochemical outcome of reactions employing 3-acyl-5-(phenylmethyl)-2-oxazolidinone derivatives is largely dictated by the spatial arrangement of the substituents on the chiral auxiliary. The methyl group at the C4 position and the phenylmethyl (benzyl) group at the C5 position work in concert to create a highly biased chiral environment. Upon formation of an enolate, the auxiliary directs the approach of electrophiles to the less sterically hindered face.

A key feature controlling this facial selectivity is the conformation of the N-acyl group. To minimize steric strain, the carbonyl group of the acyl chain orients itself away from the C4 substituent. This preferred conformation, in conjunction with chelation by a Lewis acid, results in a rigid enolate structure. Consequently, incoming electrophiles preferentially attack from the face opposite to the bulky C5 substituent, leading to a high degree of stereocontrol. The phenyl group within the benzyl substituent at C5 can further enhance this directing effect through steric and electronic interactions, creating a well-defined pocket for the approaching reactant.

Asymmetric Michael Additions

The N-enoyl derivatives of 3-methyl-5-(phenylmethyl)-2-oxazolidinone serve as excellent Michael acceptors in asymmetric conjugate addition reactions. The chiral auxiliary effectively shields one face of the α,β-unsaturated system, compelling the nucleophile to attack from the opposite, less hindered face, thereby establishing a new stereocenter with high diastereoselectivity.

Research has demonstrated that the conjugate addition of organocuprates to (S)-N-enoyl-4-phenyl-5,5-dimethyloxazolidin-2-ones, a closely related analogue, proceeds with high diastereoselectivity, generally exceeding 95% de. rsc.orgnih.gov This high level of stereocontrol is attributed to the steric hindrance provided by the auxiliary's substituents, which directs the incoming nucleophile. While specific data for the 3-methyl-5-(phenylmethyl) derivative is not detailed in the cited literature, the underlying principles of stereochemical control are directly applicable. The predictable nature of this transformation makes it a valuable tool for the stereoselective synthesis of β-functionalized carbonyl compounds.

Asymmetric Cyclopropanations and Allylations

Diastereoselective Heteroatom Functionalizations

The enolates derived from N-acyl derivatives of this compound can be trapped by a variety of electrophilic heteroatom sources to install new stereocenters bearing halogen, oxygen, or nitrogen functionalities with a high degree of stereocontrol.

Asymmetric Halogenations

The asymmetric α-halogenation of carbonyl compounds can be effectively achieved using N-acyl oxazolidinone enolates. The enolate, under the direction of the chiral auxiliary, reacts with an electrophilic halogen source, such as N-bromosuccinimide (NBS), to yield α-halogenated products with high diastereoselectivity. This method provides a reliable route to enantiomerically enriched α-halocarbonyl compounds, which are valuable intermediates in organic synthesis.

Asymmetric Hydroxylations

The diastereoselective hydroxylation of enolates derived from N-acyl-3-methyl-5-(phenylmethyl)-2-oxazolidinone provides a powerful method for the synthesis of enantiomerically pure α-hydroxy carboxylic acid derivatives. The reaction typically involves the generation of a sodium or lithium enolate, which is then intercepted by an electrophilic oxygen source. Common reagents for this transformation include molecular oxygen in the presence of a phosphite, or more specialized reagents like N-sulfonyloxaziridines. The chiral auxiliary directs the approach of the hydroxylating agent to the enolate face opposite the C5 substituent, ensuring high diastereoselectivity in the formation of the new C-O bond.

Asymmetric Azide (B81097) Transfer Processes

The introduction of a nitrogen functionality at the α-position of a carbonyl compound with stereocontrol can be accomplished through asymmetric azide transfer to an enolate derived from an N-acyl oxazolidinone. In this process, the chiral enolate reacts with an electrophilic azide source, such as 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide). The stereochemical outcome is controlled by the chiral auxiliary, which directs the attack of the azide to one of the enolate's diastereotopic faces. This reaction provides a direct route to α-azido carbonyl compounds, which can be further transformed into valuable α-amino acids and other nitrogen-containing molecules. For instance, a direct azide transfer to the potassium enolate of an N-acyloxazolidinone using trisyl azide at low temperatures has been reported to produce the corresponding α-azidocarboximide.

Strategic Integration in Complex Molecule Synthesis

While the direct use of this compound as a detachable chiral auxiliary for stereoselective reactions on an attached acyl chain is not widely documented, its structural identity as a protected form of N-methyl-L-phenylalanine places it at a crucial intersection for the synthesis of complex molecules, particularly peptides and natural products containing this modified amino acid.

N-methylated amino acids are prevalent in a variety of natural products, including cyclic peptides and depsipeptides, where they impart significant biological and conformational properties. researchgate.net N-methylation can enhance metabolic stability by protecting against enzymatic degradation and can restrict the conformational flexibility of the peptide backbone, often leading to increased potency and cell permeability.

The synthesis of these N-methyl amino acid components is therefore a critical step in the total synthesis of such natural products. While this compound may not be used as a traditional chiral auxiliary to guide a separate reaction, its synthesis is an integral part of creating the N-methyl-L-phenylalanine building block required for the total synthesis of these complex targets. The oxazolidinone serves as a key intermediate that facilitates the introduction of the N-methyl group in a stereoretentive manner, as detailed in the following section.

The most significant application of the 5-(phenylmethyl)-2-oxazolidinone scaffold is in the efficient, enantiomerically pure synthesis of N-methyl amino acids. researchgate.netacs.org A widely adopted strategy involves the condensation of a standard L-amino acid with formaldehyde (B43269) to generate a 5-substituted oxazolidinone intermediate. This intermediate is then subjected to reductive ring-opening to furnish the desired N-methyl amino acid. acs.orgresearchgate.net

In the case of L-phenylalanine, the process proceeds as follows:

Oxazolidinone Formation: L-phenylalanine is reacted with formaldehyde, typically under acidic catalysis (e.g., p-toluenesulfonic acid), to form (S)-5-(phenylmethyl)-2-oxazolidinone. This cyclization proceeds with retention of the original stereochemistry at the alpha-carbon, which becomes the C5 position of the oxazolidinone.

Reductive Cleavage: The resulting oxazolidinone is then cleaved using a reducing agent. A common method employs triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.net This step reduces the N,O-acetal moiety, effectively opening the ring and methylating the nitrogen atom to yield N-methyl-L-phenylalanine.

This methodology provides a unified and highly effective approach to accessing a wide range of N-methyl amino acids with high optical purity. researchgate.netacs.org The this compound can be considered the stable, cyclized precursor to the N-hydroxymethyl intermediate that is ultimately reduced.

| Starting L-Amino Acid | Oxazolidinone Intermediate | Yield of N-Methyl Amino Acid (%) |

|---|---|---|

| Alanine | 5-Methyl-2-oxazolidinone | 89 |

| Valine | 5-(1-Methylethyl)-2-oxazolidinone | 92 |

| Leucine | 5-(2-Methylpropyl)-2-oxazolidinone | 94 |

| Phenylalanine | 5-(Phenylmethyl)-2-oxazolidinone | 95 |

| Tryptophan | 5-(1H-Indol-3-ylmethyl)-2-oxazolidinone | 88 |

The use of oxazolidinones as versatile chiral scaffolds is well-established in medicinal chemistry and asymmetric synthesis. nih.govrsc.org These rigid heterocyclic systems can serve as platforms to orient functional groups in three-dimensional space, enabling the design of complex chiral ligands, catalysts, or biologically active molecules.

While specific examples detailing the use of this compound as a scaffold for transformations of unconventional substrates are not prominent in the literature, its inherent properties make it a potentially valuable building block. As a conformationally constrained derivative of N-methyl-L-phenylalanine, it presents a chiral framework with defined stereochemistry at the C5 position. This scaffold could, in principle, be further functionalized to create novel chiral environments. For instance, derivatization of the oxazolidinone ring or the pendant benzyl group could lead to new chiral ligands for metal-catalyzed reactions or organocatalysts designed for specific, non-traditional substrate classes. However, the development of such applications remains an area for future exploration.

Elucidation of Reaction Mechanisms in Auxiliary-Mediated Asymmetric Transformations

The primary role of this compound in asymmetric synthesis is to direct the stereochemical course of bond formation at a prochiral center. This is typically achieved by attaching the auxiliary to a substrate, carrying out the desired transformation, and then cleaving the auxiliary. The elucidation of the reaction mechanisms has been pivotal in understanding the source of stereocontrol.

In asymmetric alkylation reactions, an N-acyl derivative of this compound is first deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide, to form a rigid enolate. The stereoselectivity of the subsequent alkylation is largely dictated by the conformation of this enolate. It is widely accepted that the enolate adopts a Z-configuration, where the enolate oxygen and the oxazolidinone ring are oriented on the same side of the C=C double bond. This conformation is stabilized by chelation of the metal cation (e.g., Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelated structure creates a highly organized and sterically biased environment. The bulky phenylmethyl group at the C5 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, the incoming electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess. williams.eduacs.org

Similarly, in asymmetric aldol reactions, the formation of a Z-boron enolate is a key step. The mechanism involves the reaction of the N-acyl oxazolidinone with a dialkylboron triflate in the presence of a tertiary amine. The resulting boron enolate is also a rigid, chelated species. The stereochemical outcome of the subsequent reaction with an aldehyde is then controlled by the facial bias imposed by the chiral auxiliary, similar to the alkylation reactions. scielo.org.mx

The general mechanistic pathway for many transformations involving this auxiliary can be summarized as:

Acylation: Attachment of the acyl group to the nitrogen of the oxazolidinone.

Enolate Formation: Deprotonation to form a conformationally rigid metal or boron enolate.

Diastereoselective Reaction: The enolate reacts with an electrophile, with the stereochemistry being directed by the chiral auxiliary.

Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Transition State Analysis and Stereochemical Models for Prediction of Diastereoselectivity

The predictability of diastereoselectivity in reactions mediated by this compound is a direct result of well-defined transition state models. These models provide a rationalization for the observed stereochemical outcomes.

For aldol reactions, the Zimmerman-Traxler model is often invoked to explain the high syn-diastereoselectivity observed with Z-enolates. This model proposes a chair-like six-membered transition state involving the boron enolate and the aldehyde. In this transition state, the aldehyde's substituent (R) preferentially occupies an equatorial position to minimize steric interactions. The fixed conformation of the enolate, dictated by the chiral auxiliary, ensures that the addition occurs in a predictable manner, leading to the syn-aldol product. The phenylmethyl group of the oxazolidinone auxiliary plays a crucial role in shielding one face of the enolate, thus determining the absolute stereochemistry of the newly formed stereocenters.

| Reaction Type | Key Transition State Feature | Predicted Major Diastereomer |

| Alkylation | Chelation-controlled Z-enolate | Attacked from the less hindered face |

| Aldol Reaction | Zimmerman-Traxler chair-like transition state | syn-aldol adduct |

The stereochemical rationale for alkylation reactions is based on a similar principle of steric hindrance. The chelated Z-enolate presents two diastereotopic faces to the incoming electrophile. The phenylmethyl group at the C5 position of the oxazolidinone ring effectively blocks one of these faces. As a result, the electrophile approaches from the opposite, less sterically encumbered face, leading to high diastereoselectivity.

Computational Studies (e.g., DFT Calculations) on Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for gaining deeper insights into the mechanisms and origins of stereoselectivity in reactions involving chiral auxiliaries like this compound. DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the determination of the relative energies of different stereochemical pathways.

DFT studies have been employed to investigate the structures and stabilities of the enolate intermediates. These calculations have confirmed the preference for the formation of the Z-enolate, which is stabilized by the chelation of the metal cation. Furthermore, computational models of the transition states for alkylation and aldol reactions have corroborated the stereochemical models proposed based on experimental observations. By calculating the activation energies for the formation of the different possible diastereomeric products, DFT can quantitatively predict the diastereomeric ratio, which often shows good agreement with experimental results.

For instance, DFT calculations can be used to compare the energies of the transition states leading to the major and minor diastereomers. The energy difference between these transition states (ΔΔG‡) is directly related to the diastereomeric excess (de) of the reaction. These studies have highlighted the crucial role of non-covalent interactions, such as steric repulsion and electrostatic interactions, in determining the stereochemical outcome.

Conclusion

3-Methyl-5-(phenylmethyl)-2-oxazolidinone, as a member of the esteemed family of Evans' chiral auxiliaries, represents a valuable tool in the arsenal (B13267) of the synthetic organic chemist. Its historical context is rooted in the development of reliable methods for asymmetric synthesis. The fundamental principles of its function are based on the temporary introduction of a chiral scaffold to direct the stereochemical course of a reaction. Its structural features are designed to provide a high degree of steric bias, leading to excellent diastereoselectivity in a range of important carbon-carbon bond-forming reactions. While the landscape of asymmetric synthesis continues to evolve with the advent of new catalytic methods, the reliability and predictability of chiral auxiliaries like this compound ensure their continued relevance in the stereoselective synthesis of complex organic molecules.

Derivatization, Cleavage, and Auxiliary Recycling

Methodologies for Auxiliary Cleavage and Product Release

The removal of the chiral auxiliary from the acylated product is a crucial step that can be tailored to yield carboxylic acids, alcohols, aldehydes, or other functionalities. The choice of cleavage method depends on the desired product and the compatibility of the substrate with the reaction conditions.

Hydrolytic cleavage to furnish the corresponding carboxylic acid is one of the most common methods for removing the oxazolidinone auxiliary. The standard protocol, developed by Evans, employs lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of tetrahydrofuran (B95107) and water. acs.orgwilliams.edu This method is favored for its mild conditions and high yields.

The reaction proceeds via the nucleophilic attack of the hydroperoxide anion (OOH⁻), generated in situ, on the exocyclic amide carbonyl. williams.edupublish.csiro.au This preferential attack on the more sterically hindered carbonyl, as opposed to the endocyclic carbamate (B1207046) carbonyl, is a key feature of this reagent's selectivity. publish.csiro.aupublish.csiro.au The initial product is a peroxyacid, which is typically reduced during aqueous workup with a mild reducing agent like sodium sulfite (B76179) to yield the final carboxylic acid. acs.orgwilliams.edu

A common competing side reaction is the attack of the hydroxide ion at the less hindered endocyclic carbamate carbonyl, which leads to the opening of the oxazolidinone ring and destruction of the auxiliary. publish.csiro.auresearchgate.net However, the hydroperoxide anion is a more effective nucleophile under these conditions, ensuring selective cleavage of the exocyclic amide bond. williams.edu Studies have shown that the use of excess hydrogen peroxide helps to minimize the formation of the undesired ring-opened hydroxyamide byproduct. acs.org Recent investigations have also revealed that the initially formed peracid intermediate can react with excess hydrogen peroxide, leading to the evolution of oxygen gas, a phenomenon with significant safety implications for large-scale synthesis. acs.org

Table 1: Conditions for Hydrolytic Cleavage of N-Acyl Oxazolidinones This table is interactive. Users can sort and filter the data.

| Reagent System | Solvent | Temperature (°C) | Typical Product | Key Features |

|---|---|---|---|---|

| LiOH / H₂O₂ | THF / H₂O | 0 to RT | Carboxylic Acid | Mild conditions, high yields, auxiliary is recovered. acs.orgwilliams.edu |

Beyond hydrolysis, reductive methods provide direct access to chiral alcohols and aldehydes, expanding the synthetic utility of the auxiliary. The choice of hydride reagent is crucial for determining the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) typically reduce the N-acyl group to the corresponding primary alcohol. uwindsor.casantiago-lab.com These conditions are effective but can sometimes be too harsh for sensitive functional groups elsewhere in the molecule. The reaction with LiBH₄, for instance, has been used to furnish chiral alcohols, which are valuable synthetic intermediates. santiago-lab.com

To obtain the aldehyde, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) has been successfully used to achieve the partial reduction of certain N-acyloxazolidinones to the corresponding aldehydes. rsc.orgresearchgate.net This transformation often proceeds through a stable N-1'-hydroxyalkyl intermediate which can be hydrolyzed under basic conditions to release the aldehyde. rsc.org

Other nucleophiles can also be employed for cleavage, leading to different carboxylic acid derivatives. For example, reaction with lithium benzyloxide (LiOBn) or lithium thiobenzylate (LiSBn) can yield benzyl (B1604629) esters or thioesters, respectively, while preserving the auxiliary. researchgate.net

Table 2: Reductive Cleavage Reagents and Products This table is interactive. Users can sort and filter the data.

| Reagent | Typical Product | Notes |

|---|---|---|

| LiBH₄ | Primary Alcohol | Milder than LiAlH₄; auxiliary is recovered. santiago-lab.com |

| LiAlH₄ | Primary Alcohol | Highly reactive; auxiliary is recovered. uwindsor.ca |

| DIBAL-H | Aldehyde | Requires careful control of reaction conditions. rsc.orgresearchgate.net |

The primary products obtained from cleavage—carboxylic acids, alcohols, and aldehydes—are versatile starting points for further synthetic manipulations.

Carboxylic Acids : The chiral carboxylic acids obtained from hydrolytic cleavage can be readily converted into a wide array of other functional groups. Standard transformations include esterification (e.g., with diazomethane (B1218177) or via Fischer esterification), conversion to acid chlorides (e.g., using oxalyl chloride or thionyl chloride) for subsequent reactions, and amide bond formation using coupling reagents like DCC or EDC.

Alcohols : The primary alcohols resulting from reductive cleavage can be oxidized to the corresponding aldehydes (e.g., using PCC, DMP) or carboxylic acids (e.g., using Jones reagent). They can also be converted into alkyl halides or tosylates for nucleophilic substitution reactions or protected for use in subsequent synthetic steps. For instance, after an aldol (B89426) reaction, the resulting β-hydroxy N-acyloxazolidinone can be reduced with LiAlH₄ to yield a 1,3-diol. youtube.com

Aldehydes : Chiral aldehydes are highly valuable building blocks. They can undergo a variety of carbon-carbon bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons olefinations, Grignard additions, and further aldol reactions. They can also be reduced to primary alcohols or oxidized to carboxylic acids.

Auxiliary Recovery and Reusability in Multi-Step Syntheses

Following most hydrolytic and reductive cleavage reactions, the neutral, non-polar oxazolidinone can be readily separated from the more polar, often charged, product through a simple acid-base extraction or by standard column chromatography. williams.edupublish.csiro.au The recovered auxiliary is typically of high purity and can be directly reused for subsequent acylation and asymmetric transformation cycles. This recyclability makes the use of stoichiometric amounts of the auxiliary more practical, especially in industrial settings and complex total synthesis projects. wikipedia.org

Development of Readily Removable or Recyclable Oxazolidinone Derivatives

To further streamline the recovery process and improve the sustainability of auxiliary-based methods, significant research has focused on developing modified oxazolidinones that are easier to separate and recycle. A leading strategy in this area is the immobilization of the auxiliary on a solid support. bath.ac.uknih.gov

By attaching the Evans-type oxazolidinone scaffold to a polymer resin, such as a Merrifield resin, a solid-supported chiral auxiliary is created. nih.govsci-hub.mk The asymmetric reactions are then performed with the substrate attached to this solid support. After the reaction, the product can be cleaved from the resin, while the polymer-bound auxiliary is retained. The key advantage is that the auxiliary can be recovered by simple filtration and washing, completely avoiding the need for chromatography. bath.ac.uk This approach not only simplifies purification but also opens the door for use in automated and continuous-flow synthesis systems, enhancing the efficiency and throughput of asymmetric synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the proton and carbon environments and establish their connectivity.

While specific experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on the known values for its constituent parts: the N-methylated oxazolidinone ring and the 5-benzyl substituent.

¹H NMR for Proton Environments and Coupling

The ¹H NMR spectrum provides information on the chemical environment of each proton, its neighboring protons (through spin-spin coupling), and the number of protons in each environment (through integration). For this compound, distinct signals are expected for the protons of the phenyl ring, the benzylic methylene group (CH₂), the protons on the oxazolidinone ring (at C4 and C5), and the N-methyl group.

The protons of the monosubstituted phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The two benzylic protons attached to the stereocenter at C5 are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to appear as two separate signals, likely doublets of doublets (dd), due to coupling with each other (geminal coupling) and with the proton at C5 (vicinal coupling). Their chemical shifts would be anticipated around δ 2.8-3.3 ppm. The proton at the C5 position, being adjacent to both the ring oxygen and the benzyl (B1604629) group, would likely resonate as a multiplet around δ 4.6-4.8 ppm. The two protons on C4 are also diastereotopic and would present as distinct multiplets, expected in the range of δ 3.2-3.8 ppm. The N-methyl group, being a singlet, would appear in the upfield region, typically around δ 2.8-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted values based on analogous structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| C5-H | 4.60 - 4.80 | Multiplet | - |

| C4-Hₐ | 3.60 - 3.80 | Doublet of Doublets | J(Hₐ,Hₓ) ≈ 8-9, J(Hₐ,Hᵦ) ≈ 8-9 |

| C4-Hᵦ | 3.20 - 3.40 | Doublet of Doublets | J(Hᵦ,Hₓ) ≈ 6-7, J(Hᵦ,Hₐ) ≈ 8-9 |

| Benzyl CH₂-Hₐ | 3.20 - 3.30 | Doublet of Doublets | J(gem) ≈ 13-14, J(vic) ≈ 4-5 |

| Benzyl CH₂-Hᵦ | 2.80 - 2.90 | Doublet of Doublets | J(gem) ≈ 13-14, J(vic) ≈ 9-10 |

| N-CH₃ | 2.80 - 3.00 | Singlet | - |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, ten distinct carbon signals are expected. The carbonyl carbon (C2) of the oxazolidinone ring is the most deshielded, appearing significantly downfield (δ > 155 ppm). The aromatic carbons of the phenyl ring would produce signals between δ 125-140 ppm. The C5 carbon, attached to the ring oxygen and the benzyl group, is expected around δ 78-80 ppm, while the C4 carbon, adjacent to the nitrogen, should appear around δ 45-50 ppm. The benzylic CH₂ carbon would be found near δ 38-42 ppm, and the N-methyl carbon signal would be in the upfield region, around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 158 - 160 |

| C-ipso (Phenyl) | 135 - 137 |

| C-ortho/meta/para (Phenyl) | 126 - 130 |

| C5 | 78 - 80 |

| C4 | 45 - 50 |

| Benzyl CH₂ | 38 - 42 |

| N-CH₃ | 30 - 35 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show correlations between the C5-H proton and the protons on C4, as well as with the benzylic CH₂ protons. Cross-peaks would also connect the two diastereotopic C4 protons and the two diastereotopic benzylic protons to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the N-CH₃, benzyl CH₂, C4, and C5 signals. The carbonyl carbon and the ipso-carbon of the phenyl ring would be absent from this spectrum as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework. youtube.comcolumbia.edu Key HMBC correlations would include:

From the N-methyl protons to the carbonyl carbon (C2) and the C4 carbon.

From the benzylic CH₂ protons to the C5 carbon and the ipso- and ortho-carbons of the phenyl ring.

From the C5 proton to the C4 carbon and the benzylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₃NO₂. Its monoisotopic mass would be calculated to be 191.0946 g/mol . A high-resolution mass spectrum (HRMS) would confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) with an m/z of 191. This molecular ion is expected to undergo characteristic fragmentation. arizona.edulibretexts.org The most prominent fragmentation pathway would likely be the cleavage of the benzylic bond, which is typically weak. This would result in the formation of a benzyl radical and a charged fragment, or more commonly, a stable tropylium cation at m/z 91, which is often the base peak for benzyl-containing compounds. libretexts.org Other plausible fragmentations would involve the cleavage of the oxazolidinone ring.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 191 | [C₁₁H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₅H₈NO]⁺ | Cleavage of the benzyl group from the molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed by benzylic C-C bond cleavage |

| 70 | [C₃H₄NO]⁺ | Ring cleavage fragment |

| 56 | [C₃H₆N]⁺ | Ring cleavage fragment |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Since this compound possesses a stereocenter at the C5 position, it exists as a pair of enantiomers: (R)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone and (S)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective for separating a wide range of chiral compounds, including oxazolidinone derivatives. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different energies of interaction, leading to different retention times on the column.

For this compound, a typical method would involve a normal-phase mobile system, such as a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The precise ratio of the solvents would be optimized to achieve baseline separation of the two enantiomeric peaks. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR can define the relative stereochemistry and connectivity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique provides an unambiguous three-dimensional map of the electron density in a single crystal, revealing the precise spatial arrangement of every atom.

To perform this analysis, a high-quality single crystal of one of the pure enantiomers of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. By measuring the intensities of the diffracted beams, the crystal structure can be solved.

To determine the absolute configuration (i.e., whether the C5 center is R or S), the phenomenon of anomalous dispersion is utilized. mit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, causing measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry. d-nb.info In addition to absolute configuration, the analysis also provides precise bond lengths, bond angles, and information about the molecule's conformation and packing in the solid state.

Optical Rotation Measurements for Chiral Purity Assessment

Following a comprehensive search of scientific literature and chemical databases, specific optical rotation data for the enantiomers of this compound could not be located. This essential data is required to detail the quantitative relationship between optical rotation and chiral purity for this specific compound.

While the principles of using polarimetry to determine enantiomeric excess are well-established, the application requires the specific rotation value ([α]) of a pure enantiomer of the substance . This value is an intrinsic physical property that must be determined experimentally.

For context, a related but structurally distinct compound, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, has a reported specific rotation of [α]D¹⁸ +168° (c = 2 in chloroform) for a sample with 98% enantiomeric excess (ee). However, it is crucial to note that this data cannot be used for this compound, as minor structural differences, such as the position of a methyl group, can significantly alter the optical rotation.

The assessment of chiral purity for this compound would typically involve the following:

Principle of Optical Rotation: Chiral molecules, such as the enantiomers of this compound, rotate the plane of plane-polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. A solution containing a single enantiomer is "optically pure."

Enantiomeric Excess (ee) Calculation: The enantiomeric excess of a mixture is a measure of its purity. It is calculated from the observed specific rotation of the sample and the known specific rotation of the pure enantiomer using the formula:

ee (%) = ([α]observed / [α]max) x 100

Experimental Conditions: The measurement of specific rotation is highly dependent on experimental parameters, which must be strictly controlled and reported. These include the solvent, concentration, temperature, and the wavelength of the light source (typically the sodium D-line, 589 nm).

Without the experimentally determined specific rotation for a pure enantiomer of (R)- or (S)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone, a quantitative data table and detailed research findings for this specific compound cannot be provided. Alternative methods for determining enantiomeric purity, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), would be necessary.

Future Perspectives and Emerging Trends in Oxazolidinone Research

Design and Synthesis of Next-Generation Oxazolidinone Auxiliaries

The development of new oxazolidinone auxiliaries is focused on enhancing their efficiency, recyclability, and applicability in a wider range of chemical transformations. A significant trend is the incorporation of functional chains to facilitate purification. For instance, a new class of oxazolidinone chiral auxiliaries featuring a perfluoroalkyl chain has been synthesized. umanitoba.ca This modification allows for standard solution-phase reactions, with the crucial advantage of rapid purification from crude mixtures using fluorous solid-phase extraction (FSPE). umanitoba.ca This approach demonstrates the potential for creating auxiliaries that are not only highly stereoselective but also easily recoverable, addressing key principles of green chemistry. umanitoba.ca

Furthermore, research into the synthesis of oxazolidinone derivatives continues to yield novel compounds with significant biological potential, particularly as antibacterial agents. nih.govnih.gov Efforts are being directed towards modifying the C-ring portion of the oxazolidinone pharmacophore with diverse fused heterocycles to combat multidrug-resistant bacteria. nih.gov These structural modifications aim to improve activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of these next-generation oxazolidinones often employs efficient, microwave-assisted routes, which can shorten reaction times and utilize less harsh reagents compared to traditional methods. nih.govmdpi.com

| Auxiliary Type | Key Feature | Advantage |

| Fluorous Oxazolidinone | Perfluoroalkyl functional chain | Rapid purification by fluorous solid-phase extraction (FSPE), enhanced recyclability. umanitoba.ca |

| Fused Heterocyclic Oxazolidinones | Diverse fused heteroaryl C-rings | Potential for superior antibacterial activity against a broad spectrum of bacteria. nih.gov |

Integration with Catalytic Asymmetric Synthesis

A paradigm shift in oxazolidinone chemistry involves their integration into catalytic asymmetric synthesis, moving away from their classical stoichiometric role. One emerging strategy is the use of chiral oxazolidines, which can act as transient N-heterocyclic carbene (NHC) precursors. kaust.edu.sa These in-situ generated NHCs can form well-defined copper(I) and gold(I) complexes that are stable and effective catalysts for asymmetric reactions, such as conjugate additions and allylic alkylations, achieving high enantioselectivities (up to 99% ee). kaust.edu.sa This approach cleverly uses the oxazolidine (B1195125) structure as a masked carbene, simplifying catalyst preparation. kaust.edu.sa

Moreover, achiral oxazolidinones are being explored as components of chiral ligands for transition metal catalysis. The modular nature of the oxazolidinone scaffold allows for systematic tuning of steric and electronic properties. nih.gov Phosphinooxazoline (PHOX) ligands, for example, are a popular class where the chiral oxazoline (B21484) moiety is responsible for inducing asymmetry in a wide range of transformations catalyzed by metals like palladium and iridium. nih.gov Research also extends to other heterocyclic ligands derived from or analogous to oxazolidinones, such as imidazolidin-4-ones, whose copper(II) complexes have proven to be efficient catalysts in asymmetric Henry reactions. nih.gov The development of these ligand systems is crucial for expanding the toolbox of asymmetric catalysis. nih.govresearchgate.net

| Catalytic System | Role of Oxazolidinone Derivative | Example Application | Enantioselectivity |

| Chiral Oxazolidines/Copper(I) | Transient N-Heterocyclic Carbene (NHC) Precursor | Asymmetric Conjugate Addition | Up to 99% ee kaust.edu.sa |

| Phosphinooxazoline (PHOX) Ligands | Chiral directing group in a P,N-ligand | Asymmetric Allylation | Varies by substrate nih.gov |

| Imidazolidin-4-one/Copper(II) | Chiral Ligand | Asymmetric Henry Reaction | Up to 97% ee nih.gov |

Applications in Flow Chemistry and Automated Synthesis

The integration of oxazolidinone synthesis into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. bohrium.com Automated flow synthesis offers precise control over reaction parameters, leading to higher yields and product purity while minimizing chemical waste and operator exposure. bohrium.com

A notable application is the development of a scalable, one-pot process for producing (S)-4-(phenylmethyl)-2-oxazolidinone utilizing an automated reactor system. acs.org This system allows for the optimization of reaction steps and workup procedures through statistical design of experiments (DoE) and provides critical heat flow data for modeling plant-scale production. acs.org Additionally, continuous organocatalytic flow synthesis has been successfully applied to the production of 2-substituted oxazolidinones using carbon dioxide. rsc.org This method employs a packed-bed reactor and allows for stable, continuous operation, showcasing the potential for sustainable and efficient manufacturing of these important chemical building blocks. rsc.org These automated approaches are not limited to small molecules; automated fast-flow peptide synthesis (AFPS) is also a rapidly advancing field, demonstrating the broad applicability of flow chemistry. mit.edu

Computational Design and Prediction of Novel Oxazolidinone-Mediated Reactions

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of oxazolidinone-based compounds and reactions. nih.govrsc.org Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are being used to gain insights into the design of new oxazolidinone antibacterial agents. nih.gov By developing models such as Comparative Molecular Field Analysis (CoMFA), researchers can predict the activity of novel compounds before their synthesis, guiding experimental efforts toward the most promising candidates. nih.govmdpi.com These models have successfully led to the synthesis of new oxazolidinones with high inhibitory activity. nih.gov

Beyond drug design, quantum chemical calculations are being leveraged to predict the pathways of unknown reactions and to design new catalysts. nih.govrsc.org Density Functional Theory (DFT) is employed to investigate the mechanisms of stereoselective oxazolidinone synthesis, elucidating the origins of selectivity and high yields in complex cascade reactions. acs.org By estimating transition state energies and reaction equilibria, computational methods can screen for viable reaction pathways, explore synthetic routes to complex molecules, and facilitate the rational design of catalysts, thereby reducing reliance on time-consuming trial-and-error experimentation. nih.govacs.org

| Computational Method | Application in Oxazolidinone Research | Outcome |

| 3D-QSAR (CoMFA) | Design of new antibacterial agents | Prediction of inhibitory activity; guided synthesis of potent compounds. nih.gov |

| Density Functional Theory (DFT) | Mechanistic study of stereoselective synthesis | Understanding the origin of selectivity and yield in cascade reactions. acs.org |

| Quantum Chemical Calculations | Prediction of unknown reactions and catalyst design | Exploration of synthetic routes and development of new methodologies prior to experimentation. nih.govrsc.org |

Expansion of Reaction Scope to Previously Challenging Substrates and Transformations

Ongoing research continues to broaden the utility of oxazolidinone auxiliaries in asymmetric synthesis, enabling transformations that were previously challenging. sigmaaldrich.com Their versatility is demonstrated in a wide array of carbon-carbon bond-forming reactions, including diastereoselective Michael additions, aldol (B89426) reactions, cyclopropanations, and Diels-Alder reactions. sigmaaldrich.com

A key area of expansion is the synthesis of complex, stereochemically rich structures. For example, a highly asymmetric catalytic method has been developed for the synthesis of trisubstituted aziridines from N-Boc imines and α-diazo-N-acyloxazolidinones. msu.edu This method provides access to these valuable building blocks with excellent diastereo- and enantioselectivities. msu.edu Furthermore, an efficient protocol for the catalytic enantioselective hydrogenation of 2-oxazolones has been developed to produce optically active 4-substituted 2-oxazolidinones, tolerating a broad range of functional groups and achieving excellent enantioselectivities (up to 96% ee). nih.gov This approach provides a practical route to chiral 2-oxazolidinones that are not easily accessible from natural amino acids. nih.gov These advancements underscore the enduring importance and expanding potential of oxazolidinones in tackling complex challenges in modern asymmetric synthesis. nih.gov

Q & A

Q. Q1: What are the most efficient synthetic routes for 3-methyl-5-(phenylmethyl)-2-oxazolidinone, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The synthesis of this compound derivatives typically involves chiral synthons such as (S)-1-azido-3-chloropropan-2-yl chloroformate or (S)-phthalimido-3-chloropropan-2-yl chloroformate, which enable one-pot, two-step ring construction via carbamate intermediates . Key factors include:

- Temperature control (e.g., −78°C for azide coupling to avoid racemization).

- Solvent selection : THF or DMF enhances reaction homogeneity and stereochemical fidelity.

- Catalyst systems : Titanium-mediated aldol reactions improve regioselectivity in fluorinated oxazolidinone derivatives .

Data Table :

| Synthon | Yield (%) | Purity (%) | Stereochemical Purity (ee %) |

|---|---|---|---|

| 3a | 78 | 95 | >99 (S-configuration) |

| 3b | 82 | 93 | 98 (S-configuration) |

Advanced Research: Stereochemical Challenges

Q. Q2: How can researchers address stereochemical inconsistencies in fluorinated oxazolidinone derivatives during asymmetric synthesis?

Methodological Answer: Fluorous oxazolidinone auxiliaries (e.g., 4-benzyl-5-perfluorooctyl derivatives) are critical for resolving stereochemical mismatches. Techniques include:

- LiOOH hydrolysis to cleave fluorinated tags while retaining stereochemistry .

- Chiral HPLC validation : Using columns with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric excess (ee) determination.

- Circular Dichroism (CD) spectroscopy : Confirms absolute configuration via Cotton effects at 220–250 nm .

Contradiction Note : Some fluorinated auxiliaries (e.g., compound 291b ) show reduced ee (85–90%) due to steric hindrance from perfluorooctyl groups. Mitigation involves optimizing fluorocarbon chain length .

Experimental Design Optimization

Q. Q3: What statistical approaches are recommended for optimizing reaction parameters in oxazolidinone synthesis?

Methodological Answer: Design of Experiments (DoE) is critical for multi-variable optimization. For example:

- Central Composite Design (CCD) evaluates interactions between temperature, solvent polarity, and catalyst loading.

- Case Study : A DoE study on ethyl(2-phthalimidoethoxy)acetate synthesis achieved a 22% yield increase by adjusting pH to 7.5 and using 1.5 eq. of triethylamine .

Key Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | +15% |

| Catalyst (TiCl4) | 0.1 eq. | +10% |

| Solvent (THF:H2O) | 4:1 v/v | +8% |

Analytical Techniques for Purity Assessment

Q. Q4: How can researchers resolve discrepancies in purity assessments between NMR and HPLC for oxazolidinone intermediates?

Methodological Answer: Discrepancies arise from residual solvents or diastereomers undetected by NMR. Best practices include:

- 2D NMR (HSQC, HMBC) : Identifies hidden diastereomers via coupling constants (e.g., > 8 Hz indicates trans configurations) .

- LC-MS with charged aerosol detection (CAD) : Detects non-UV-active impurities (e.g., fluorinated byproducts in compound 269 ) .

Data Conflict Example : A sample with 98% HPLC purity showed 92% NMR purity due to residual DMF. Mitigation: Extended vacuum drying (24 h at 40°C) .

Applications in Non-Pharmaceutical Research

Q. Q5: What non-antimicrobial applications exist for this compound derivatives?

Methodological Answer:

- Electrolyte systems : Binary molten salts with LiClO4 exhibit liquid behavior at −50°C, useful for low-temperature batteries. FTIR confirms Li–O coordination in the LiClO4-OZO system .

- Chiral catalysts : Fluorinated derivatives (e.g., compound 246 ) enable asymmetric aldol reactions with 90% ee in ketone synthesis .

Table: Conductivity Data

| Electrolyte Composition | Conductivity (S/cm, 25°C) |

|---|---|

| LiClO4:OZO (1:4 molar) | 1.2 × 10⁻³ |

| LiClO4:PC (1:4 molar) | 8.5 × 10⁻⁴ |

Safety and Handling Protocols

Q. Q6: What safety measures are critical for handling reactive intermediates in oxazolidinone synthesis?

Methodological Answer:

- Chloroformate intermediates (e.g., 3a) : Use Schlenk lines under N₂ to prevent moisture-induced decomposition.

- Fluorinated auxiliaries : PPE must include fluoropolymer-coated gloves (e.g., Viton) to resist permeation .

- Waste disposal : Neutralize azide residues with NaNO₂/HCl before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.